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Compound of Interest

Compound Name: Propene-1-D1

Cat. No.: B073444

This technical guide provides a detailed analysis of the expected spectroscopic data for
propene-1-d1 (CHsCH=CHD), a deuterated isotopologue of propene. The information is
targeted towards researchers, scientists, and professionals in drug development who utilize
spectroscopic techniques for molecular characterization. This document outlines predicted
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
supported by general experimental protocols and logical workflows.

Predicted Spectroscopic Data

Due to the limited availability of directly published spectra for propene-1-d1, the following data
are predicted based on the well-documented spectra of propene (CHsCH=CH:) and the known
effects of deuterium substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (3H or D) has a nuclear spin (I=1) and is NMR active, but it resonates at a much
different frequency than protons (*H). Its primary effects on *H and 3C NMR spectra are the
disappearance of the signal for the replaced proton, changes in the splitting patterns of
adjacent nuclei, and small shifts in the resonance frequencies of nearby carbons (isotopic
shifts).

Table 1: Predicted *H NMR Spectroscopic Data for Propene-1-d1
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S Predicted Chemical Predicted Predicted Coupling
roton
Shift (6, ppm) Multiplicity Constants (J, Hz)
He (CHs) 171 Doublet of doublets J(Hc-Ha) = 6.4 Hz,
c ~1.
’ (dd) J(He-Hb) = 1.5 Hz
Ha (-CH=) — Doublet of quartets J(Ha-Hb) = 17.0 Hz,
a (-CH= ~5.
(dq) J(Ha-Hc) = 6.4 Hz
Hb (=CHD) 5 00 Doublet of quartets J(Hb-Ha) = 17.0 Hz,
i ' (da) J(Hb-Hc) = 1.5 Hz

Note: The signal for the proton at the C1 position in propene (around 4.9-5.1 ppm) is absent in
the *H NMR spectrum of propene-1-d1. The multiplicity of the remaining vinyl protons (Ha and
Hb) may be further complicated by smaller deuterium couplings (J(H-D)), which are typically
around 1/7th of the corresponding J(H-H) value.

Table 2: Predicted 13C NMR Spectroscopic Data for Propene-1-d1

Predicted Chemical Shift Predicted Multiplicity
Carbon

(0, ppm) (Proton-Coupled)
~115 (with an upfield isotope ]
C1 (=CHD) ] Doublet (due to C-D coupling)
shift)
C2 (-CH=) ~135 Doublet
C3 (CH?3) ~22 Quartet

Note: In a proton-decoupled 13C NMR spectrum, each carbon would appear as a singlet. The
carbon atom bonded to deuterium (C1) is expected to show a slight upfield shift (isotope effect)
compared to the corresponding carbon in unlabeled propene.[1]

Infrared (IR) Spectroscopy

The substitution of a hydrogen atom with a heavier deuterium atom leads to a predictable
decrease in the vibrational frequency of the corresponding bond.

Table 3: Predicted Key IR Absorption Bands for Propene-1-d1
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Predicted Wavenumber

Vibrational Mode Comments
(cm™)

Shifted from the =C-H stretch
C-D Stretch (=C-D) ~2200 - 2300 )

(~3080 cm~1) in propene.

Largely unaffected by
C=C Stretch ~1645 )

deuteration.[2]

Present due to the remaining
C-H Stretch (sp?) ~3080 ]

vinyl proton.

Present due to the methyl
C-H Stretch (sp3) ~2870 - 2990

group.[2]

Will show differences
Fingerprint Region 400 - 1500 compared to propene due to

altered bending vibrations.[2]

Mass Spectrometry (MS)

In mass spectrometry, deuteration increases the molecular weight of the compound by one

mass unit for each deuterium atom. The fragmentation patterns are generally similar to the

unlabeled compound, but the masses of fragments containing the deuterium atom will be

shifted.

Table 4: Predicted Mass Spectrometry Data for Propene-1-d1
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lon Predicted m/z Comments

Molecular ion peak. Propene
has a molecular weight of

[M]*+ 43 42.08 g/mol .[3] Propene-1-d1
has a molecular weight of

approximately 43.09 g/mol .[4]

[M-H]* 42 Loss of a hydrogen atom.

[M-D]* 41 Loss of a deuterium atom.

Allyl cation, a common

[CsHs]* 41
fragment for propene.
Fragment containing the
[C2H2D]* 29 )
deuterium atom.
[CHs]* 15 Methyl cation fragment.

Experimental Protocols

Detailed experimental protocols for propene-1-d1 are not readily available. However, the
following general procedures, suitable for a volatile and flammable gas like propene, can be
adapted.

Sample Preparation and Handling

Propene-1-d1 is a gas at room temperature and is flammable.[5]

» Handling: All handling should be conducted in a well-ventilated fume hood or using a vacuum
line.[5]

* NMR: For solution-state NMR, the gas can be condensed into a chilled NMR tube containing
a deuterated solvent (e.g., CDCls, acetone-de). Tetramethylsilane (TMS) is typically used as
an internal standard for chemical shifts.[6]

» |IR: Gas-phase IR spectra can be obtained using a gas cell with appropriate windows (e.g.,
KBr). The cell is filled with the gas to a specific pressure.
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» MS: The gaseous sample can be introduced directly into the ion source of the mass

spectrometer via a gas inlet system.

Instrumentation

* NMR: A high-field NMR spectrometer (e.g., 300-500 MHz for tH NMR) is suitable. The
instrument should be capable of performing both *H and 3C NMR experiments.

» IR: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

e MS: An electron ionization (EI) mass spectrometer is commonly used for volatile compounds

to generate characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of

propene-1-d1.

Propene (C3H6)

Propene-1-d1 (C3H5D)

Logical Diagram for Spectroscopic Comparison

\i{opic Substitution (H -> D at C1)

MR Spectroscopy /

Mass Spectrometry

\ IR Spectroscoay\

1H: 4 signals
13C: 3 signals

1H: 3 signals (1 absent)
13C: 3 signals (isotope shift)

M+ at m/z 42 M+ at m/z 43

=C-D stretch (~2250 cm-1)

=C-H stretch (~3080 cm-1)
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Caption: Comparison of expected spectroscopic data for propene and propene-1-d1.

© 2025 BenchChem. All rights reserved. 5/7

Tech Support


https://www.benchchem.com/product/b073444?utm_src=pdf-body
https://www.benchchem.com/product/b073444?utm_src=pdf-body-img
https://www.benchchem.com/product/b073444?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Experimental Workflow for Spectroscopic Analysis

Sample Handling
(Gas/Condensed Liquid)

NMR Sample Prep IR Sample Prep MS Sample Intro
(Condense in solvent-filled tube) (Fill gas cell) (Direct gas inlet)
NMR Data Acquisition IR Data Acquisition MS Data Acquisition
(1H, 13C, COSY) (FTIR) (EI-MS)

Data Analysis & Interpretation

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of gaseous propene-1-d1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Propene-1-d1: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073444#spectroscopic-data-for-propene-1-d1-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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